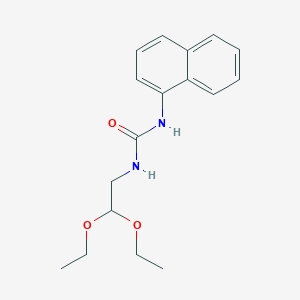
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-
Vue d'ensemble
Description
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-, also known as NEDD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NEDD is a small molecule that has been synthesized using different methods and has shown promising results in various biological and chemical experiments.
Mécanisme D'action
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- inhibits the activity of the E3 ubiquitin ligase and histone acetyltransferase p300 by binding to their respective domains. The binding of Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- to these domains disrupts the protein-protein interactions required for their activity, leading to their inhibition.
Effets Biochimiques Et Physiologiques
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has been shown to have various biochemical and physiological effects. Inhibition of the E3 ubiquitin ligase by Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has been shown to increase the levels of intracellular proteins, leading to cell death. Inhibition of p300 by Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has been shown to decrease the levels of acetylated histones, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has several advantages in lab experiments, including its small size, ease of synthesis, and specificity for its target proteins. However, Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-. One direction is the development of Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- analogs with improved solubility and potency. Another direction is the study of the effects of Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- on other E3 ubiquitin ligases and histone acetyltransferases. Additionally, the potential use of Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- as a therapeutic agent for cancer and neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- is a small molecule that has shown promising results in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- have been discussed in this paper. Further studies on Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- could lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and chemical biology. Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has been shown to inhibit the activity of the E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for the degradation of intracellular proteins, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- has also been shown to inhibit the activity of the histone acetyltransferase p300, which plays a crucial role in gene transcription. The inhibition of p300 has potential applications in cancer therapy.
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-21-16(22-4-2)12-18-17(20)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDEZATHQJICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC1=CC=CC2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145404 | |
| Record name | Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
CAS RN |
102613-46-7 | |
| Record name | Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



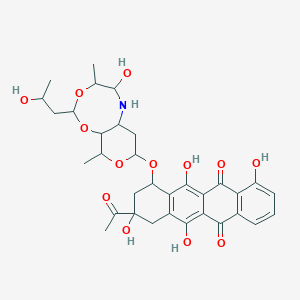
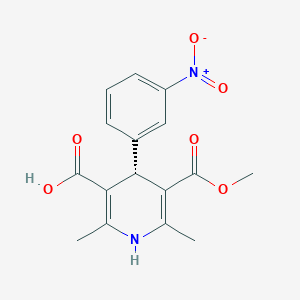
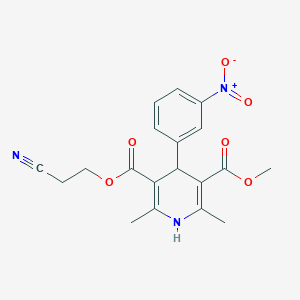
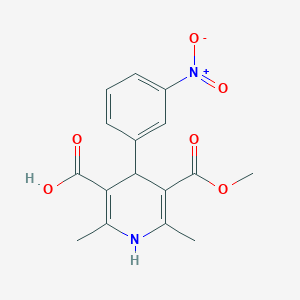
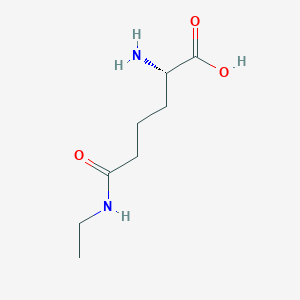
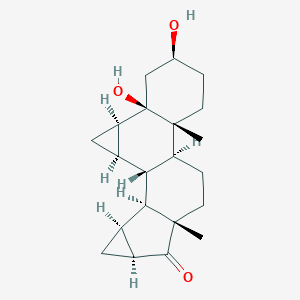
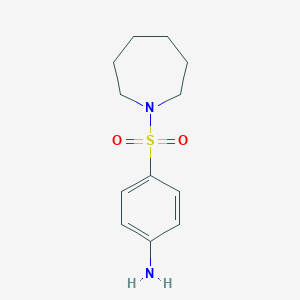
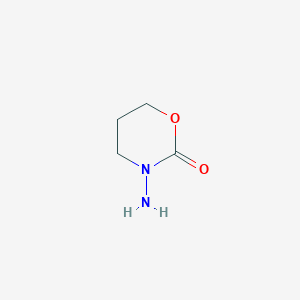
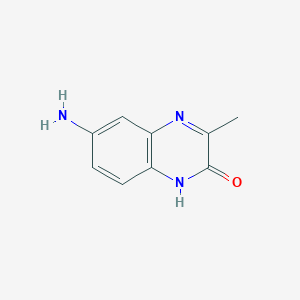
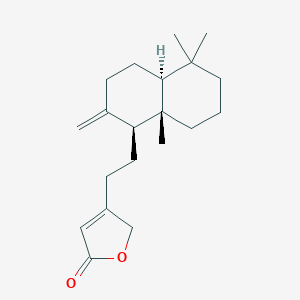
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
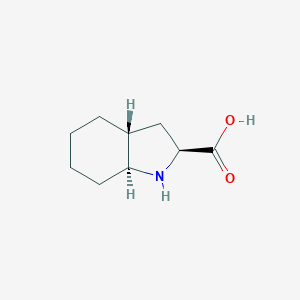

![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)